Antileishmanial Activity: Parent Compound (-)-11,12-Methylenedioxykopsinaline Is Inactive Whereas Harmane, Pleiocarpine, and Buchtienine Show Activity
In a comprehensive antileishmanial screening of thirteen alkaloids from Kopsia griffithii stem-bark extract, (-)-11,12-methylenedioxykopsinaline (parent compound) and its N(4)-oxide derivative were isolated as new alkaloids. Neither the parent compound nor its N-oxide demonstrated antileishmanial activity. In contrast, three co-isolated alkaloids—harmane, pleiocarpine, and buchtienine—were identified as the active principles responsible for the observed antileishmanial effect of the crude extract [1].
| Evidence Dimension | Antileishmanial activity |
|---|---|
| Target Compound Data | No antileishmanial activity detected |
| Comparator Or Baseline | Harmane, pleiocarpine, and buchtienine: Active (antileishmanial effect confirmed) |
| Quantified Difference | Target inactive vs. comparators active (qualitative difference, quantitative IC50 values not reported in abstract) |
| Conditions | Kopsia griffithii stem-bark extract alkaloid screening; antileishmanial assay |
Why This Matters
This establishes (-)-11,12-methylenedioxykopsinaline as an essential negative control and analytical reference for differentiating active from inactive aspidofractinine alkaloids in antileishmanial discovery programs.
- [1] Kam TS, Sim KM, Koyano T, Komiyama K. Leishmanicidal alkaloids from Kopsia griffithii. Phytochemistry. 1999 Jan;50(1):75-79. doi:10.1016/S0031-9422(98)00492-0. View Source
